3-(Methylamino)acrylophenone
Description
Conceptual Framework and Research Trajectory of Enaminone Systems
Enaminones are a class of organic compounds characterized by the N-C=C-C=O functional group, which can be described as vinylogous amides. researchgate.net This structural arrangement, featuring an amino group conjugated with a carbonyl group through a carbon-carbon double bond, results in a unique electronic distribution and reactivity. researchgate.netresearchgate.net The presence of both a nucleophilic nitrogen atom and electrophilic carbon centers makes enaminones highly versatile building blocks in organic synthesis. researchgate.netsioc-journal.cnscirp.org
The research trajectory of enaminones has evolved from their initial use as simple synthetic intermediates to their current status as key precursors in the synthesis of a wide array of complex molecules, especially nitrogen-containing heterocycles. researchgate.netsioc-journal.cnnih.govcem.com Scientists have increasingly focused on the utility of enaminones due to their straightforward preparation, stability, and distinct reactivity. sioc-journal.cn Modern synthetic strategies often employ enaminones in multicomponent reactions, allowing for the construction of intricate molecular frameworks in a single step. scirp.orgscirp.org Recent research has highlighted their role in transition-metal-catalyzed and metal-free C-H activation reactions, which represent atom- and step-economical methods for creating functionalized molecules. sioc-journal.cn
Significance of Alpha,Beta-Unsaturated Ketones in Synthetic Organic Chemistry
Alpha,beta-unsaturated ketones are a fundamental class of organic compounds featuring a ketone conjugated with a carbon-carbon double bond. fiveable.mefiveable.me This conjugation of the C=C and C=O groups creates a delocalized π-electron system that dictates the molecule's characteristic reactivity. fiveable.mewikipedia.org The key feature of these compounds is the presence of two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org While simple ketones react with nucleophiles at the carbonyl carbon (1,2-addition), the extended conjugation in α,β-unsaturated ketones makes the β-carbon susceptible to nucleophilic attack, a process known as conjugate addition or 1,4-addition (Michael addition). fiveable.mewikipedia.org
This dual reactivity makes α,β-unsaturated ketones exceptionally valuable intermediates in organic synthesis. fiveable.mersc.org They serve as precursors for a vast number of organic transformations, enabling the introduction of a wide variety of functional groups and the construction of complex carbon skeletons. fiveable.mepkusz.edu.cn The synthesis of α,β-unsaturated carbonyl compounds themselves has been a significant area of research, with numerous methods developed, including aldol (B89426) condensations, Saegusa–Ito oxidation, and various carbonylation reactions. fiveable.mersc.orgpkusz.edu.cn Their ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, further enhances their synthetic utility, making them indispensable tools for building cyclic and polycyclic systems. fiveable.mewikipedia.org
Academic Relevance of 3-(Methylamino)acrylophenone as a Key Synthon in Organic Transformations
This compound, possessing both enaminone and α,β-unsaturated ketone functionalities, stands out as a key synthon in organic synthesis. A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. The specific reactivity of this compound allows it to serve as a versatile precursor for a variety of complex molecules, most notably heterocyclic compounds which form the core of many natural products and pharmaceutical agents. cem.comorganic-chemistry.orgresearchgate.net
The synthesis of this compound can be achieved through several methods. A common route involves the reaction of acetophenone (B1666503) with N,N-dimethylformamide dimethylacetal (DMFDMA) to produce (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, which is subsequently treated with methylamine (B109427) hydrochloride in a transamination reaction to yield the target compound. mdpi.com
The academic relevance of this compound is demonstrated by its application in the synthesis of various heterocyclic systems. Its bifunctional nature allows it to react with a range of reagents to form different ring structures. For instance, it is a valuable precursor for synthesizing substituted pyrazoles and pyrimidines, which are significant scaffolds in medicinal chemistry. nih.govmdpi.comorganic-chemistry.orgresearchgate.net The reaction of enaminones with hydrazine (B178648) derivatives is a primary method for constructing the pyrazole (B372694) ring. nih.govmdpi.compreprints.orgrsc.org Similarly, reactions with compounds like amidines or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) rings. organic-chemistry.orgresearchgate.net
The table below outlines several research findings on the use of enaminones, including structures related to this compound, in the synthesis of various heterocyclic compounds.
| Starting Material Class | Reagent(s) | Product Class | Significance/Reaction Type |
|---|---|---|---|
| Enaminones | Hydrazine Hydrate / Substituted Hydrazines | Pyrazoles | A fundamental reaction for synthesizing bipyrazoles and other pyrazole derivatives. nih.govmdpi.comrsc.org |
| Enaminones | Hydroxylamine (B1172632) Hydrochloride | Isoxazoles | Synthesis of pyrazolylisoxazoles via reaction with the enaminone system. nih.gov |
| Enaminones | Active Methylene (B1212753) Compounds (e.g., 2,4-pentanedione) | Pyridines | Formation of substituted pyridine (B92270) derivatives through nucleophilic displacement and cyclization. nih.gov |
| Enaminones | Heterocyclic Amines (e.g., 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) | Fused Pyrimidines | Used to construct complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.gov |
| Enaminones | Amidines | Pyrimidines | A common strategy for building the pyrimidine core. organic-chemistry.org |
| Amino Pyrazoles and Chalcones (α,β-unsaturated ketones) | Diaryl/Dialkyl Diselenides (Iodine-catalyzed) | Pyrazolo[1,5-a]pyrimidines | A three-component reaction for synthesizing complex, functionalized heterocyclic systems. rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(E)-3-(methylamino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C10H11NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+ |
InChI Key |
MGZAGXMLBKSKRX-BQYQJAHWSA-N |
Isomeric SMILES |
CN/C=C/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CNC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylamino Acrylophenone
Established Reaction Pathways for 3-(Methylamino)acrylophenone Preparation
The synthesis of this compound, a β-enaminone, is primarily achieved through well-established reaction pathways that involve the formation of a carbon-carbon and a carbon-nitrogen bond to construct the core enaminone structure.
Condensation Reactions in this compound Synthesis
Condensation reactions are a cornerstone in the synthesis of this compound, providing direct routes from readily available precursors. wikipedia.orgebsco.com These reactions typically involve the combination of a ketone with an amine source, leading to the formation of the enamine functionality along with the elimination of a small molecule, such as water or an alcohol. wikipedia.org
One prevalent method involves the reaction of acetophenone (B1666503) with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). scirp.orgchemicalbook.com This reagent serves as a one-carbon synthon and a source of the dimethylamino group, initially forming the intermediate (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one. chemicalbook.commdpi.com This intermediate can then be converted to the target methylamino compound.
Another significant condensation approach is the Mannich-type reaction. A specific example involves reacting acetophenone, paraformaldehyde (as a source of the methylene (B1212753) bridge), and methylamine (B109427) hydrochloride in an alcohol solvent. google.com This one-pot synthesis in a closed container, when heated, directly yields 3-methylamino-1-phenylpropanone hydrochloride, which is a precursor that can be converted to the target acrylophenone (B1666309) derivative. google.com
| Reactants | Reagents/Solvents | Conditions | Product | Reference |
| Acetophenone, N,N-Dimethylformamide dimethyl acetal (DMFDMA) | Xylene | Reflux under argon, 16 h | (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one (Intermediate) | mdpi.com |
| Acetophenone, Paraformaldehyde, Methylamine hydrochloride | Alcohols | Heating in a closed container (60-100 °C) | 3-Methylamino-1-phenylpropanone hydrochloride | google.com |
| Thiophene (B33073), 3-Chloropropionic acid chloride | - | - | 3-Chloro-1-(2-thienyl)propan-1-one (Intermediate) | google.com |
Multi-step Synthetic Sequences Leading to this compound
A well-documented multi-step pathway begins with the synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one from acetophenone and DMFDMA, as described previously. mdpi.com This stable intermediate is then subjected to a transamination reaction. By heating the dimethylamino enaminone with methylamine hydrochloride, the dimethylamino group is displaced by the methylamino group to furnish (Z)-3-(methylamino)-1-phenylprop-2-en-1-one. mdpi.com This sequence allows for the preparation of various N-substituted enaminones by simply changing the amine used in the second step. mdpi.com
The compound is also a key intermediate in the synthesis of pharmaceutically active molecules. For instance, its synthesis is a crucial step in a patented process for preparing Duloxetine, where 3-methylamino-1-(2-thienyl)-1-propanone is prepared and then reduced. google.com Similarly, the synthesis of 3-methylamino-1-phenyl-1-propanol, a precursor for fluoxetine, involves the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one. google.com These examples highlight the compound's role as a building block in more complex molecular assemblies. chemrxiv.org
Catalytic Approaches in this compound Synthesis
Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of chemical transformations. uva.esmdpi.com Both organocatalysis and metal-catalysis represent modern strategies that can be applied to the synthesis of this compound and related compounds.
Organocatalytic Systems for this compound Elaboration
Organocatalysis utilizes small, chiral organic molecules to accelerate reactions and control stereoselectivity. kyoto-u.ac.jpyoutube.com In the context of enaminone synthesis, organocatalysts can activate substrates through various modes, such as iminium ion or enamine catalysis. rsc.org For example, secondary amines like proline and its derivatives can catalyze the condensation of aldehydes and ketones. nih.gov
While a direct, single-step organocatalytic synthesis of this compound is not extensively documented, the principles are applicable. The formation of the enamine intermediate is a key step in many organocatalytic cycles. youtube.com The intramolecular aza-Michael reaction, a process for forming nitrogen-containing heterocycles, relies on the conjugate addition of an amine to an α,β-unsaturated carbonyl system—a reaction type fundamental to the structure of this compound. rsc.org Such catalytic systems, often employing diaryl prolinols or thioureas, demonstrate the potential for developing highly efficient and asymmetric syntheses for this class of compounds. rsc.org
Metal-Catalyzed Transformations for this compound Production
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations with high efficiency and selectivity. uva.esmdpi.com In the synthesis of this compound and its derivatives, metal catalysts can be employed in various capacities.
One key application is in hydrogenation reactions. For example, after the formation of 3-methylamino-1-phenylpropanone hydrochloride via a Mannich-type reaction, the subsequent reduction to 3-methylamino-1-phenylpropanol can be achieved using a Raney nickel catalyst under hydrogen pressure. google.com Other catalytic systems, such as those based on copper, have been optimized for the conjugate reduction of similar α,β-unsaturated compounds. acs.org Furthermore, palladium-catalyzed cross-coupling reactions, like the Heck, Suzuki, or Negishi reactions, are powerful methods for creating the carbon framework of the precursors to this compound. uva.esmdpi.com For instance, the aromatic core could be constructed or modified using these techniques as part of a longer synthetic sequence.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comresearchgate.net The twelve principles of green chemistry provide a framework for evaluating and improving the sustainability of synthetic routes. sigmaaldrich.comacs.org
Applying these principles to the synthesis of this compound reveals areas for potential improvement:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The condensation reaction between acetophenone, paraformaldehyde, and methylamine has a relatively good atom economy, though the formation of water as a byproduct slightly reduces it. The transamination route from the dimethylamino intermediate is less atom-economical as it discards a dimethylamine (B145610) group.
Safer Solvents and Auxiliaries : Many established procedures for enaminone synthesis use solvents like xylene or toluene, which have environmental and health concerns. mdpi.com Alternative syntheses that use alcohols or even water are considered greener. google.comrroij.com Solvent-free approaches, where possible, represent an ideal green alternative. core.ac.uk
Design for Energy Efficiency : Many syntheses for this compound require heating and reflux conditions for extended periods, which consumes significant energy. mdpi.com The development of catalytic methods that allow the reaction to proceed at ambient temperature and pressure would be a substantial green improvement. acs.org
Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The use of metal catalysts google.com or the development of efficient organocatalytic systems for the synthesis of this compound aligns well with this principle, offering a greener alternative to stoichiometric reagents.
Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided because they require additional reagents and generate waste. acs.org The multi-step synthesis involving the formation and subsequent transamination of a dimethylamino intermediate could be seen as a form of derivatization. mdpi.com Direct, one-pot syntheses are therefore preferable from a green chemistry perspective. google.com
Solvent-Free and Aqueous Media Syntheses
The development of environmentally benign synthetic routes is a primary focus in modern organic chemistry. rsc.org For β-enaminones like this compound, this has led to the exploration of syntheses in water or under solvent-free conditions, moving away from traditional volatile organic compounds (VOCs). nih.gov
One documented method for preparing this compound involves the reaction of its precursors in water, using potassium hydrogensulfate as a catalyst at a moderate temperature of 50°C. chemicalbook.com This aqueous approach is inherently safer and reduces the environmental impact associated with solvent waste.
Beyond this specific example, general green methodologies for the broader class of β-enaminones are well-established and applicable. Research has demonstrated that the reaction between 1,3-dicarbonyl compounds and amines can be effectively carried out under solvent-free conditions, sometimes utilizing a recyclable heterogeneous catalyst like ZnAl2O4@ZnO at room temperature. researcher.life Other innovative approaches employ natural and biodegradable catalysts. For instance, citrus juice has been used as a green catalyst for the solvent-free synthesis of β-enaminones using a grindstone technique. researcher.life Similarly, onion extract has been successfully used as a catalyst in an ethanol (B145695) medium, which is considered an eco-friendly solvent. researchgate.net Microwave-induced, solvent-free synthesis is another efficient method, often catalyzed by natural organic acids such as citric acid, malic acid, or ascorbic acid. jcsp.org.pk These methods are noted for their good to excellent yields and versatility across a range of amine and dicarbonyl substrates. researcher.liferesearchgate.net
The following table summarizes various green synthetic conditions reported for the formation of β-enaminones, highlighting the conditions under which this compound can be synthesized.
Table 1: Green Synthetic Methods for β-Enaminones
| Reactants | Catalyst | Medium | Conditions | Product Class | Citation |
|---|---|---|---|---|---|
| Acetophenone, Methylamine | Potassium hydrogensulfate | Water | 50°C | This compound | chemicalbook.com |
| 1,3-Dicarbonyl compounds, Primary amines | ZnAl2O4@ZnO | Solvent-free | Room Temperature | β-Enaminones | researcher.life |
| 1,3-Dicarbonyl compounds, Primary amines | Citrus Juice | Solvent-free | Grindstone Technique | β-Enaminones | researcher.life |
| 1,3-Dicarbonyl compounds, Primary amines | Onion Extract | Ethanol | Room Temperature | β-Enaminones, Enamino esters | researchgate.net |
Atom Economy and Efficiency Considerations in this compound Production
A central concept in green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.commygreenlab.org An ideal reaction has a 100% atom economy, meaning it generates no waste byproducts. savemyexams.com This metric is crucial for evaluating the sustainability of a synthetic route. savemyexams.com
The atom economy for the synthesis of this compound can be analyzed by considering different plausible synthetic pathways.
Route 1: Condensation Reaction A common method for synthesizing β-enaminones is the condensation reaction between a β-dicarbonyl compound and an amine. For this compound, this would involve reacting benzoylacetone (B1666692) with methylamine. This reaction produces the desired enaminone and a molecule of water as a byproduct.
Reaction: Benzoylacetone (C₁₀H₁₀O₂) + Methylamine (CH₅N) → this compound (C₁₀H₁₁NO) + Water (H₂O)
Molecular Weights:
Benzoylacetone: 162.19 g/mol
Methylamine: 31.06 g/mol
this compound: 161.20 g/mol
Water: 18.02 g/mol
Atom Economy Calculation:
(Mass of Product / Total Mass of Reactants) x 100
[161.20 / (162.19 + 31.06)] x 100 = 83.42%
Route 2: Addition Reaction An alternative and more atom-economical approach is the addition of an amine to a β-alkynyl ketone. chemicalbook.com In this case, this compound can be synthesized via the addition of methylamine to 1-phenyl-2-propyn-1-one.
Reaction: 1-Phenyl-2-propyn-1-one (C₉H₆O) + Methylamine (CH₅N) → this compound (C₁₀H₁₁NO)
Molecular Weights:
1-Phenyl-2-propyn-1-one: 130.14 g/mol
Methylamine: 31.06 g/mol
this compound: 161.20 g/mol
Atom Economy Calculation:
(Mass of Product / Total Mass of Reactants) x 100
[161.20 / (130.14 + 31.06)] x 100 = 100%
The following table provides a direct comparison of the atom economy for these two synthetic routes.
Table 2: Atom Economy Comparison for this compound Synthesis
| Synthetic Route | Reaction Type | Reactants | Byproducts | Atom Economy | Citation |
|---|---|---|---|---|---|
| 1 | Condensation | Benzoylacetone, Methylamine | Water | 83.42% | savemyexams.com |
Chemical Reactivity and Reaction Mechanisms of 3 Methylamino Acrylophenone
Nucleophilic Addition Reactions of the Enaminone Moiety
The enaminone functional group in 3-(Methylamino)acrylophenone is characterized by a polarized carbon-carbon double bond, a consequence of the conjugated system extending from the nitrogen atom to the oxygen atom. This polarization renders the β-carbon (the carbon atom adjacent to the amino group) electrophilic and susceptible to nucleophilic attack. This type of reaction is a conjugate addition, commonly known as a Michael addition. cymitquimica.comuomustansiriyah.edu.iq
The general mechanism involves the attack of a nucleophile (:Nu⁻) on the electrophilic β-carbon. libretexts.org This initial attack disrupts the π-system, pushing electrons onto the carbonyl oxygen to form a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. libretexts.org The reactivity of aldehydes and ketones in nucleophilic additions is well-established, with the carbonyl carbon being a primary site of attack. savemyexams.com However, in conjugated systems like this enaminone, the 1,4-addition to the β-carbon is often favored. A variety of nucleophiles can participate in this reaction, leading to a wide array of derivatives.
| Nucleophile (Nu-H) | Reagent Example | Product Structure |
| Amine | Diethylamine | 3-(Diethylamino)-3-(methylamino)propiophenone |
| Thiol | Thiophenol | 3-(Methylamino)-3-(phenylthio)propiophenone |
| Carbanion | Diethyl malonate | Diethyl 2-(1-(methylamino)-3-oxo-3-phenylpropyl)malonate |
| Cyanide | Hydrogen Cyanide (HCN) | 3-(Methylamino)-3-cyanopropiophenone |
Electrophilic Substitution Patterns on the Aromatic Ring of this compound
Electrophilic aromatic substitution reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.com The substituent already present on the ring governs the rate and regioselectivity of the substitution. Substituents are classified as either activating (rate-enhancing) or deactivating (rate-retarding) and as ortho-, para-, or meta-directing. msu.eduyoutube.com
The substituent on the phenyl ring of this compound is the 3-(methylamino)acryloyl group (-CO-CH=CH-NHCH₃). The carbonyl group directly attached to the aromatic ring is strongly electron-withdrawing and is a powerful deactivating, meta-directing group. msu.edu While the enamine portion has electron-donating character, its effect is relayed through the vinyl and carbonyl groups. The overriding influence is the deactivating nature of the α,β-unsaturated ketone functionality. Therefore, electrophilic aromatic substitution on this compound is expected to be slower than on benzene (B151609) itself and to yield predominantly the meta-substituted product. youtube.com
The mechanism proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity. byjus.commsu.edu
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-(Methylamino)-1-(3-nitrophenyl)prop-2-en-1-one |
| Halogenation | Br₂, FeBr₃ | 1-(3-Bromophenyl)-3-(methylamino)prop-2-en-1-one |
| Sulfonation | SO₃, H₂SO₄ | 3-(3-(Methylamino)acryloyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Acetylphenyl)-3-(methylamino)prop-2-en-1-one |
Cycloaddition Reactions Involving this compound as a Diene or Dienophile
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net conversion of π-bonds to σ-bonds. youtube.com The conjugated enone system (C=C-C=O) in this compound makes it a suitable candidate for participating in these reactions, most notably as a 2π component (dienophile) in [4+2] cycloadditions like the Diels-Alder reaction. academie-sciences.fr
In a typical Diels-Alder reaction, an electron-deficient dienophile reacts with an electron-rich diene. The electron-withdrawing nature of the acrylophenone (B1666309) moiety enhances the dienophilic character of the carbon-carbon double bond. youtube.com Reaction with a conjugated diene would lead to the formation of a six-membered ring. Furthermore, enaminones can participate in 1,3-dipolar cycloaddition reactions, for instance, with azides or nitrile oxides, to form various five-membered heterocyclic rings. beilstein-journals.orgmdpi.com
| Reaction Type | Reactant Partner | Expected Product Class |
| [4+2] Cycloaddition | Cyclopentadiene | Substituted norbornene derivative |
| [4+2] Cycloaddition | 1,3-Butadiene | Substituted cyclohexene (B86901) derivative |
| 1,3-Dipolar Cycloaddition | Phenyl azide (B81097) | Substituted triazoline, rearranging to a triazole |
| [3+3] Cycloaddition | Allenyl imide | Tetrasubstituted 2-pyrone derivative |
Rearrangement Processes of this compound Derivatives
While this compound itself may not be prone to simple rearrangements, its derivatives can undergo various molecular reorganizations. Named rearrangements are often key steps in synthetic pathways. beilstein-journals.org For example, derivatives formed at the carbonyl group or the enamine nitrogen can serve as precursors for such processes.
A notable example found in related structures is the Curtius-type rearrangement of 3-azido-acrylophenones, which are structurally analogous. researchgate.net This suggests that if the methylamino group were converted to a suitable leaving group, similar rearrangements could be initiated. Another possibility involves the formation of an oxime from the ketone, which could then potentially undergo a Beckmann rearrangement under acidic conditions to yield an amide. Reductive Claisen-type rearrangements have also been observed in related N-allylamino systems, indicating another potential pathway for appropriately substituted derivatives. nih.gov
| Starting Derivative | Rearrangement Type | Conditions | Resulting Product Class |
| 3-Azido-acrylophenone (analogue) | Curtius Rearrangement | Photolysis (UV) | Ketenimine, leading to Oxazole |
| Oxime of this compound | Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄) | N-substituted amide |
| N-Allyl-3-aminoacrylophenone | Aza-Claisen Rearrangement | Reductive conditions (e.g., Zn) | C-Allylated aminoacrylophenone |
Redox Chemistry and Transformations of this compound
Redox reactions involve the transfer of electrons, resulting in changes in the oxidation states of atoms. iitk.ac.inncert.nic.in The functional groups within this compound—the ketone, the alkene, and the amino group—can all participate in redox transformations.
Reduction: The compound contains two primary sites for reduction: the carbonyl group and the carbon-carbon double bond.
The ketone can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄).
The carbon-carbon double bond can be reduced via catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst).
Simultaneous reduction of both the ketone and the alkene to form 3-(methylamino)-1-phenylpropan-1-ol (B195923) can be achieved using stronger reducing agents or more forcing hydrogenation conditions.
Oxidation: The electron-rich portions of the molecule, namely the enamine double bond and the amino group, are susceptible to oxidation.
Strong oxidizing agents could potentially cleave the double bond.
The secondary amine could be oxidized to various products, including hydroxylamines or nitrones. In some cases, oxidative polymerization can occur with arylamines, suggesting a potential side reaction under certain oxidative conditions. beilstein-journals.org The selenium dioxide-mediated reaction of aniline (B41778) derivatives, for instance, shows competing pathways of electrophilic substitution and oxidative polymerization. beilstein-journals.org
| Reaction | Reagent(s) | Product |
| Reduction of Ketone | NaBH₄ | 3-(Methylamino)-1-phenylprop-2-en-1-ol |
| Reduction of Alkene | H₂, Pd/C (mild conditions) | 3-(Methylamino)propiophenone |
| Full Reduction | H₂, Catalyst (forcing conditions) | 3-(Methylamino)-1-phenylpropan-1-ol |
| Oxidation | m-CPBA | N-Oxide derivative or epoxide |
Spectroscopic Characterization and Advanced Structural Elucidation of 3 Methylamino Acrylophenone and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of molecules. In the study of 3-(Methylamino)acrylophenone and its derivatives, both ¹H and ¹³C NMR are employed to map out the carbon and proton environments within the molecule.
¹H NMR spectra provide information on the chemical environment of protons. For instance, in a derivative like 4-(methylamino)-3-penten-2-one, the chemical shifts of the protons can be assigned to specific groups within the molecule. researchgate.net The integration of the signals corresponds to the number of protons in a given environment, while the splitting patterns (e.g., singlets, doublets, triplets) reveal the number of neighboring protons, a phenomenon known as spin-spin coupling. uwimona.edu.jm
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. koyauniversity.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, offering a more complete structural picture. organicchemistrydata.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, allowing for the identification of carbonyl, vinylic, and alkyl carbons. uwimona.edu.jm
Table 1: Representative NMR Data for Acrylophenone (B1666309) Derivatives
| Compound | Spectroscopic Method | Key Chemical Shifts (δ ppm) |
| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | ¹H NMR (DMSO-d₆) | 2.40 (s, 3H, CH₃), 2.96 (s, 2H, CH₂-Ar), 7.32–7.50 (m, 7H, H-Ar), 7.70 (d, 2H, J = 8.4 Hz, H-Ar), 7.88 (s, 1H, CH-pyr), 10.82 (s, 1H, CONH) mdpi.com |
| 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | ¹H NMR (DMSO-d₆) | 2.27 (s, 3H,CH₃), 3.87 (s, 2H, CH₂-Ar), 4.87 (s, 2H, NCH₂CO), 7.12 (d, J = 7.7 Hz, 2H, H-Ar), 7.25 (d, J = 7.7 Hz, 2H, H-Ar), 7.43-7.54 (m, 3H, H-Ar), 7.82 (d, J = 7.1 Hz, 2H, H-Ar), 7.91 (s, 1H, CH-pyri) mdpi.com |
This table is interactive. Click on the headers to sort the data.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. vt.edu Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For derivatives of this compound, techniques such as Electrospray Ionization (ESI-MS) are often utilized. For example, in the analysis of novel pyridazinone derivatives, ESI-MS was used to confirm the molecular weight of the synthesized compounds, with the observed mass matching the calculated mass to a high degree of accuracy. mdpi.com This precise mass measurement is crucial for verifying the successful synthesis of the target molecule.
Table 2: HRMS Data for a Representative Acrylophenone Derivative
| Compound | Ionization Method | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | ESI-MS | 275.1300 | 275.0509 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the functional groups within a molecule. up.ac.zakurouskilab.com IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. nih.gov Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light. up.ac.za A vibration is IR active if it results in a change in the dipole moment, while a Raman active vibration causes a change in the polarizability of the molecule. up.ac.za
In the context of this compound and its derivatives, IR spectroscopy is particularly useful for identifying characteristic functional groups. For instance, the spectrum of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one shows distinct peaks for the N-H bond (3304 cm⁻¹), C-H bonds (3130–2846 cm⁻¹), the carbonyl group (C=O) at 1647 cm⁻¹, and the C=N bond at 1600 cm⁻¹. mdpi.com These vibrational frequencies provide direct evidence for the presence of these functional groups in the molecule. koyauniversity.org
Table 3: Key IR Absorption Bands for a Representative Acrylophenone Derivative
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | N-H | 3304 | mdpi.com |
| C-H | 3130–2846 | mdpi.com | |
| C=O | 1647 | mdpi.com | |
| C=N | 1600 | mdpi.com |
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Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sci-hub.se The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. upi.edu The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule. upi.edu
For conjugated systems like this compound, the π to π* and n to π* electronic transitions are of particular interest. The position and intensity of the absorption bands in the UV-Vis spectrum can be influenced by the solvent, pH, and the presence of substituents on the molecule. oecd.org Analysis of the UV-Vis spectrum can therefore offer valuable insights into the electronic structure and conjugation within the molecule. upi.edu
Table 4: UV-Vis Absorption Data for a Related Chromophore
| Chromophore | Wavelength (λ_max) | Molar Absorptivity (ε) | Solvent |
| Unsaturated aldehyde or ketone-α, β | 217 nm | 17,900 | Not specified upi.edu |
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X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in the solid state. libretexts.organton-paar.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of the atoms can be determined. libretexts.org
This technique yields a wealth of information, including bond lengths, bond angles, and intermolecular interactions. For example, the X-ray crystal structure of 4-methylamino-3-diphenylacetyl-3-penten-2-one has been determined, providing unambiguous proof of its molecular structure. researchgate.net Such studies are crucial for understanding the spatial arrangement of atoms and the nature of the chemical bonds within the crystal lattice. nih.gov
Computational Chemistry and Theoretical Investigations of 3 Methylamino Acrylophenone
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the electronic characteristics of 3-(Methylamino)acrylophenone. ijnc.irijnc.ir These methods are used to optimize the molecular geometry and calculate various electronic properties and reactivity descriptors.
Studies on related enaminone structures show that methods like B3LYP and B3P86 with basis sets such as 6-311G** and 6-311++G** can provide reliable results. ijnc.irijnc.ir Such calculations reveal that the ketamine tautomer of enaminones is generally more stable than the enolimine form. ijnc.ir The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Computational techniques are also used to generate electrostatic potential maps, which visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule, corresponding to sites susceptible to electrophilic and nucleophilic attack, respectively. bohrium.com
Furthermore, a range of reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.com These descriptors, derived from the electronic structure, include:
Electronegativity (χ): Measures the ability of the molecule to attract electrons.
Chemical Hardness (η): Indicates the resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electron Affinity (A): The energy released when an electron is added to the molecule. researchgate.net
Ionization Potential (I): The energy required to remove an electron from the molecule. researchgate.net
Fukui Functions (f(r)): Identify the most electrophilic and nucleophilic sites within the molecule. mdpi.com
Table 1: Calculated Electronic Properties of a Model Enaminone System This table presents representative data for a model enaminone system calculated using DFT methods, illustrating typical values for these properties.
| Property | Calculated Value | Description |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.8 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron configuration |
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. nih.gov This allows for a detailed exploration of reaction pathways that may be difficult to study experimentally.
For enaminones, DFT calculations have been successfully applied to understand various reactions. For instance, the mechanism of the [3+2] cycloaddition (32CA) reaction between an azide (B81097) and an enaminone to form 1,2,3-triazoles has been investigated using the M06-2X functional with the 6-31+G(d,p) basis set. rsc.org These studies show that the reaction can proceed through different pathways (e.g., 1,4- and 1,5-pathways), and DFT can predict which regioisomer is selectively formed by calculating the activation free energies (ΔG) for each path. rsc.org The calculations indicated that the 1,4-pathway is energetically favored. rsc.org
DFT is also employed to study the fragmentation behavior of enaminones in mass spectrometry. nih.gov Such studies can elucidate how protonation at different sites (e.g., the carbonyl oxygen versus the double bond) leads to specific dissociation pathways, such as the loss of a benzene (B151609) ring or an amine fragment. nih.gov The theoretical results can be correlated with experimental tandem mass spectrometry (ESI-MS/MS) data to confirm the proposed mechanisms. nih.gov
The search for transition state structures is a key component of these studies. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. tudelft.nl By locating the transition state and calculating its energy, the activation energy barrier for the reaction can be determined, providing crucial information about the reaction kinetics.
Table 2: DFT-Calculated Activation Free Energies for a [3+2] Cycloaddition Reaction of a Phenyl Enaminone Data adapted from a computational study on the reaction between phenyl azide and a phenyl enaminone in toluene. rsc.org
| Reaction Pathway | Transition State | Activation Free Energy (ΔG, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| 1,4-Pathway | TS-1,4 | 30.3 | Kinetically favored, leads to 1,4-regioisomer |
| 1,5-Pathway | TS-1,5 | 39.5 | Kinetically disfavored |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and the nature of its intermolecular interactions. rsc.orgnih.gov
Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.com this compound has several rotatable bonds, including the C-N bond and bonds within the acrylophenone (B1666309) backbone. Computational studies on similar molecules have identified multiple stable conformers that lie close in energy. researchgate.net For example, DFT calculations on a related acrylophenone derivative predicted three stable conformers differing by less than 5 kJ/mol, which together account for approximately 95% of the total conformational population at room temperature. researchgate.net MD simulations can model the dynamic equilibrium between these conformers and determine their relative populations.
MD simulations are also essential for studying intermolecular interactions, which govern the physical properties of the compound in condensed phases. These interactions include:
Hydrogen Bonding: The N-H group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. MD simulations can reveal the patterns and dynamics of these hydrogen bonds, whether they are intramolecular (forming a six-membered ring) or intermolecular (leading to dimers or larger aggregates). ijnc.irnih.gov
van der Waals Interactions: These forces, arising from temporary fluctuations in electron density, are significant in the packing of molecules in a liquid or solid state.
By simulating a system containing many molecules of this compound, MD can predict bulk properties like density and diffusion coefficients and provide a molecular-level picture of the liquid or solid structure. rsc.org
Table 3: Potential Conformers of this compound This table presents hypothetical conformers based on the known conformational preferences of similar molecules. The relative energies are illustrative.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| ASC (Anti-Syn-Cis) | O=C–C=C (~180°), C=C–N-H (~0°) | 0.0 | Likely the most stable conformer, stabilized by an intramolecular hydrogen bond. |
| GSC (Gauche-Syn-Cis) | O=C–C=C (~180°), C=C–N-H (~60°) | ~2.5 | Rotation around the C-N bond. |
| AAC (Anti-Anti-Cis) | O=C–C=C (~0°), C=C–N-H (~0°) | ~4.8 | Rotation around the C-C single bond, less stable due to steric hindrance. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical behavior. imist.majddtonline.info A QSAR model allows for the prediction of the activity of new, unsynthesized compounds based solely on their molecular structure.
For a class of compounds like derivatives of this compound, a QSAR study would involve several key steps:
Data Set Collection: A series of derivatives is synthesized, and a specific property (e.g., antifungal activity, reaction rate, binding affinity) is measured experimentally for each compound. nih.gov
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). imist.ma
Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the measured activity. Common methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov
Validation: The predictive power of the model is rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation, which yields a q²) and external validation using a set of compounds not included in the model development (which yields an r²pred). nih.govresearchgate.net
A successful QSAR model can provide valuable insights into which structural features are important for a particular chemical behavior. For example, a QSAR study on 3-iodochromone derivatives as potential fungicides found that the model with the best predictive power had a high correlation coefficient (r² = 0.943) and cross-validated correlation coefficient (q² = 0.911), indicating a robust and predictive model. nih.gov Such models can guide the rational design of new derivatives of this compound with enhanced or optimized properties.
Table 4: Hypothetical QSAR Data for a Series of Enaminone Derivatives This table illustrates the type of data used in a QSAR study, correlating calculated molecular descriptors with a measured chemical property.
| Compound | LogP (Descriptor 1) | Dipole Moment (D) (Descriptor 2) | Measured Property (e.g., log(1/IC50)) |
|---|---|---|---|
| Derivative 1 | 2.1 | 3.5 | 4.5 |
| Derivative 2 | 2.5 | 3.2 | 4.9 |
| Derivative 3 | 1.9 | 4.1 | 4.2 |
| Derivative 4 | 3.0 | 2.9 | 5.5 |
| Derivative 5 | 2.3 | 3.8 | 4.7 |
Applications of 3 Methylamino Acrylophenone As a Precursor in Complex Organic Synthesis
Synthesis of Heterocyclic Compounds Utilizing 3-(Methylamino)acrylophenone
The inherent reactivity of this compound makes it an excellent starting material for the construction of various nitrogen-containing heterocyclic compounds. The presence of both a nucleophilic nitrogen and electrophilic carbon centers allows for cyclization reactions with a variety of reagents to form stable ring systems.
Pyridine (B92270) and Pyrimidine (B1678525) Derivatives
β-Enaminones, such as this compound, are well-established precursors for the synthesis of pyridine and pyrimidine derivatives. These heterocycles are of significant interest due to their prevalence in biologically active molecules and functional materials.
The synthesis of substituted pyridines can be achieved through various strategies involving enaminones. One common approach is the reaction of enaminones with active methylene (B1212753) compounds in the presence of ammonium (B1175870) acetate. This reaction proceeds via an initial Michael addition, followed by cyclization and aromatization to afford the pyridine ring. africaresearchconnects.com While specific examples using this compound are not extensively detailed in readily available literature, the general reactivity of β-enaminones supports its utility in similar transformations. researchgate.netresearchgate.net
For the synthesis of pyrimidines , this compound can react with various N-C-N building blocks like guanidine (B92328), urea, or amidines. The reaction typically involves a condensation-cyclization sequence. For instance, the reaction with guanidine hydrochloride in the presence of a base would be expected to yield 2-amino-4-phenyl-6-methylpyrimidine, a scaffold of medicinal interest. The general principle of pyrimidine synthesis from β-dicarbonyl compounds and their analogs is a well-established synthetic route. sigmaaldrich.com
| Heterocycle | General Reaction Partners | Reaction Type |
|---|---|---|
| Pyridine | Active methylene compounds, Ammonium acetate | Michael addition-cyclization-aromatization africaresearchconnects.com |
| Pyrimidine | Guanidine, Urea, Amidines | Condensation-cyclization sigmaaldrich.com |
Quinoline (B57606) and Isoquinoline (B145761) Frameworks
The construction of fused heterocyclic systems like quinolines and isoquinolines can also be accomplished using β-enaminones as key synthons.
Quinolines can be synthesized via several methods, including modifications of classical named reactions like the Friedländer or Combes syntheses. A contemporary approach involves the transition-metal-free oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. organic-chemistry.org While this example uses a dimethylamino derivative, the underlying reactivity is analogous to this compound. Another strategy is the three-component reaction of enaminones, aldehydes, and anilines, which offers a regioselective route to functionalized quinolines. africaresearchconnects.com
The synthesis of isoquinolines from this compound is less commonly reported. However, the versatile reactivity of enaminones suggests potential pathways. For instance, a multi-step sequence involving the transformation of the enaminone into a suitable precursor for established isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, could be envisioned. These classical methods typically involve the cyclization of β-phenylethylamines or related structures. thieme-connect.de
Other Nitrogen-Containing Heterocycles
The utility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. Its ability to react with dinucleophilic reagents opens pathways to five, six, and seven-membered ring systems.
For example, the reaction of β-enaminones with hydrazine (B178648) derivatives can lead to the formation of pyrazoles . Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles . The specific regiochemistry of these cyclizations can often be controlled by the reaction conditions and the substitution pattern of the enaminone. Furthermore, cascade reactions involving β-enaminones have been developed to construct functionalized pyrroles . acs.org
Construction of Carbocyclic Ring Systems via this compound
While the primary application of this compound is in the synthesis of heterocycles, its reactivity can also be harnessed for the construction of carbocyclic rings. The enaminone moiety can participate in various annulation reactions to form five- or six-membered carbocycles.
Although specific examples detailing the use of this compound in carbocycle synthesis are not prevalent in the reviewed literature, related transformations of enaminones suggest its potential. For instance, Diels-Alder reactions where the enaminone acts as the diene or dienophile could provide access to cyclohexene (B86901) derivatives. Furthermore, intramolecular cyclization reactions of appropriately substituted enaminone derivatives could lead to the formation of carbocyclic systems.
Role in Cascade and Multi-Component Reactions
Cascade and multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single pot with high atom economy and efficiency. This compound, as a versatile building block, is an excellent candidate for participation in such reactions.
In cascade reactions , the initial product formed from the reaction of the enaminone undergoes further spontaneous transformations to yield the final product. An example is the silver-catalyzed cascade reaction of β-enaminones with isocyanoacetates to form functionalized pyrroles. acs.org This reaction proceeds through a series of steps including a Mannich addition, cyclization, and a novel ring-opening of an intermediate 2-imidazoline.
Multi-component reactions involving enaminones provide rapid access to a wide range of heterocyclic structures. For instance, a three-component reaction of enaminones, aldehydes, and anilines can be employed for the regioselective synthesis of quinolines. africaresearchconnects.com Similarly, three-component cascade reactions of cyclic ketones, arylamines, and benzoylmethylene malonates, which proceed through an enamine intermediate, lead to the formation of tetrahydroindoles. nih.gov These examples showcase the potential of this compound to act as a key component in MCRs for the efficient synthesis of complex molecules.
| Reaction Type | Reactants | Product | Key Features |
|---|---|---|---|
| Cascade Reaction | β-Enaminone, Isocyanoacetate | Functionalized Pyrrole acs.org | Silver-catalyzed, involves Mannich addition and ring-opening |
| Multi-Component Reaction | Enaminone, Aldehyde, Aniline (B41778) | Substituted Quinoline africaresearchconnects.com | Regioselective, efficient construction of quinoline core |
| Multi-Component Cascade | Cyclic Ketone, Arylamine, Benzoylmethylene Malonate | Tetrahydroindole nih.gov | Proceeds via an in-situ formed enamine intermediate |
Precursor for the Synthesis of Advanced Intermediates in Fine Chemicals Research
Beyond its application in the synthesis of core heterocyclic and carbocyclic structures, this compound serves as a valuable precursor for the synthesis of advanced intermediates in the fine chemicals industry, particularly for pharmaceuticals.
A notable example is its role as a precursor to (1S)-3-methylamino-1-(2-thienyl)propan-1-ol, a key intermediate in the synthesis of the antidepressant drug Duloxetine®. google.com The synthesis involves the reaction of thiophene (B33073) with 3-chloropropionic acid chloride, followed by reaction with methylamine (B109427) to form 3-methylamino-1-(2-thienyl)-1-propanone, a close analog of this compound. This intermediate is then reduced to the desired amino alcohol. This highlights the importance of the aminopropiophenone scaffold in the synthesis of commercially significant pharmaceuticals.
The versatility of the enaminone functionality allows for a wide range of transformations, making it a valuable synthon for introducing the β-amino ketone or related moieties into more complex molecules. These transformations can include reductions, oxidations, and various carbon-carbon and carbon-heteroatom bond-forming reactions, further expanding its utility in the synthesis of advanced intermediates.
| Precursor | Transformation | Advanced Intermediate | Application |
|---|---|---|---|
| 3-Methylamino-1-(2-thienyl)-1-propanone | Enantioselective Reduction | (1S)-3-Methylamino-1-(2-thienyl)propan-1-ol | Synthesis of Duloxetine® google.com |
| 3-(Dimethylamino)propiophenone derivatives | N-Alkylation and Reduction | γ-Aminoalcohols | Synthesis of local anesthetics and antifungal drugs scielo.br |
Future Directions and Emerging Research Avenues for 3 Methylamino Acrylophenone
Development of Novel Synthetic Methodologies and Reagents
While traditional methods for enaminone synthesis, such as the condensation of 1,3-dicarbonyl compounds with amines, are well-established, they often face limitations like harsh reaction conditions and the formation of isomeric mixtures. beilstein-journals.orgnih.gov Future research is increasingly directed towards the development of more efficient, selective, and environmentally benign synthetic routes to compounds like 3-(Methylamino)acrylophenone.
A promising frontier is the application of photocatalysis , which utilizes visible light to drive chemical reactions under mild conditions. beilstein-journals.orgnih.gov This approach aligns with the principles of green chemistry by minimizing energy consumption and the use of hazardous reagents. beilstein-journals.orgnih.gov Researchers are exploring dual catalytic systems, for instance combining photoredox and nickel catalysis, to forge the enaminone scaffold from precursors like 3-bromochromones. nih.gov
The development and application of novel reagents also present a significant area of research. Gold's reagents have been identified as effective for the scalable and regioselective synthesis of enaminones from ketones, offering a more controlled alternative to traditional methods that can yield isomeric byproducts. nih.govnih.gov The use of these bench-stable reagents facilitates a more straightforward and scalable production process. nih.gov
Furthermore, innovative catalytic systems are being investigated to enhance synthetic efficiency. These include:
Nickel-catalyzed selective β-amination of ethyl ketones. beilstein-journals.orgnih.gov
Copper-catalyzed reactions involving aldehydes and calcium carbide in the presence of amines. beilstein-journals.orgnih.gov
Silver-catalyzed amination of propargyl alcohols. beilstein-journals.orgnih.gov
These methodologies represent a shift towards milder reaction conditions and the use of less expensive, more readily available starting materials.
Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for Enaminones
| Methodology | Catalyst/Reagent | Conditions | Advantages |
| Traditional Condensation | Acid/Base | High Temperature | Simple, well-established |
| Photocatalysis | Photocatalyst (e.g., organic dye) + Ni catalyst | Visible Light, Room Temp. | Mild, green, high selectivity |
| Gold's Reagent Synthesis | Gold's Reagent | Optimized | Scalable, regioselective |
| Transition Metal Catalysis | Ni, Cu, Ag salts | Varied | Milder conditions, novel pathways |
| Green Catalysis | Onion Extract | Room Temp., Ethanol (B145695) | Environmentally benign, cost-effective |
| Electrochemical Synthesis | n-Bu4NI | Constant Current | Green, efficient, avoids harsh oxidants |
Exploration of Undiscovered Reactivity Profiles
The inherent electronic properties of this compound, characterized by its conjugated system, render it a versatile synthon capable of acting as both a nucleophile and an electrophile. nih.govresearchgate.net This dual reactivity is the cornerstone for its utility in the synthesis of a wide array of carbocyclic and heterocyclic compounds. nih.govafricaresearchconnects.comnih.gov Future research will likely focus on uncovering and exploiting novel reactivity patterns to construct complex molecular architectures.
Emerging areas of exploration include:
Intramolecular Cyclizations: Designing precursors based on the this compound scaffold that can undergo intramolecular cyclization to form novel heterocyclic systems under mild conditions. researchgate.netresearcher.life
Redox-Active Transformations: Investigating the participation of this compound in oxidative coupling reactions to form new C-N bonds, leading to the synthesis of polyfunctional amines and nitrogen-containing frameworks. researchgate.netresearcher.life
Radical Processes: Exploring the involvement of the enaminone motif in radical cross-coupling and polymerization reactions, which would significantly expand its synthetic utility. researchgate.netresearcher.life
The reaction of enaminones with various nitrogen-based nucleophiles and electrophiles is a particularly fruitful area of research, leading to the synthesis of biologically active heterocycles such as pyrazoles, pyridines, and isoxazoles. nih.govnih.govresearchgate.net The site-selectivity of these reactions, which can be influenced by the reaction conditions and the nature of the substituents, offers a rich field for further investigation. acs.org For instance, the reaction of enaminones with quinone monoketals can proceed via different pathways, such as aza-Michael and 1,2-addition reactions, to yield diverse morphan derivatives. acs.org
Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and the prediction of product outcomes. Advanced spectroscopic and computational techniques are becoming indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of enaminone derivatives and for monitoring reaction progress. benthamscience.com Detailed analysis of 1H, 13C, and even 17O NMR chemical shifts can provide insights into the electronic structure and isomeric preferences of these compounds. benthamscience.com
Computational chemistry , particularly Density Functional Theory (DFT) calculations, is increasingly being used to model reaction pathways, calculate transition state energies, and elucidate reaction mechanisms. rsc.org These theoretical studies, when combined with experimental data from techniques like NMR kinetics, can provide a comprehensive picture of the reaction landscape. rsc.org For example, computational and NMR studies have been employed to understand the mechanism of base-catalyzed amine elimination in related cyclopentanone (B42830) systems, which is crucial for controlling the selective synthesis of α-enaminones. rsc.org Molecular modeling can also be used as an adjunct to NMR analysis to help determine the final structure of complex molecules and rationalize the observed reactivity and biological activity of different enaminone analogs. benthamscience.com
Sustainable and Scalable Production of this compound for Industrial Applications
The transition of synthetic methodologies from the laboratory to an industrial scale necessitates a focus on sustainability, cost-effectiveness, and scalability. Future research in the production of this compound will be heavily influenced by the principles of green chemistry.
Key areas for development include:
Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes waste and reduces the environmental impact associated with volatile organic compounds. nih.govmdpi.com Catalysts such as PPA-SiO2 and various metal salts have been shown to be effective in promoting enaminone synthesis without the need for a solvent. mdpi.com
Green Catalysts and Solvents: The use of biodegradable and readily available catalysts, such as onion extract, in environmentally friendly solvents like ethanol, represents a novel and sustainable approach to enaminone synthesis. researchgate.net
Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional synthesis by avoiding the use of chemical oxidants and often proceeding under mild conditions. rsc.org The decarboxylative coupling of α-keto acids using a redox catalyst under constant current electrolysis is a promising route for the environmentally benign synthesis of enaminones. rsc.org
Continuous Flow Processes: Continuous flow chemistry offers several advantages for industrial-scale production, including improved safety, better heat and mass transfer, and the potential for catalyst reuse. rsc.org The development of continuous flow hydrogenation processes for the synthesis of α-enaminones from bio-based feedstocks like furfural (B47365) is a significant step towards sustainable production. rsc.org
Scalable Reagent-Based Synthesis: As previously mentioned, the use of Gold's reagents provides a direct and scalable method for the regioselective synthesis of enaminones, which is crucial for large-scale production. nih.govnih.gov
Table 2: Green and Scalable Approaches for Enaminone Synthesis
| Approach | Key Features | Potential Benefits for Industrial Production |
| Solvent-Free Synthesis | Elimination of organic solvents | Reduced waste, lower cost, simplified purification |
| Biocatalysis/Green Catalysts | Use of natural catalysts (e.g., onion extract) | Renewable resources, mild conditions, biodegradability |
| Electrosynthesis | Use of electricity to drive reactions | Avoids stoichiometric reagents, high efficiency, green |
| Continuous Flow Chemistry | Reactions in a continuously flowing stream | Enhanced safety, scalability, automation, catalyst recycling |
| Scalable Reagents | Use of stable and efficient reagents like Gold's reagent | High yields, regioselectivity, suitable for large batches |
By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound and other enaminones as valuable building blocks in organic synthesis, with applications spanning from pharmaceuticals to materials science.
Q & A
Q. What are the optimized synthetic routes for 3-(Methylamino)acrylophenone, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves Claisen-Schmidt condensation between a methylamino-substituted acetophenone and an aromatic aldehyde. Key parameters include:
- Catalysts: Use of acid/base catalysts (e.g., NaOH or HCl) to facilitate aldol condensation .
- Temperature: Reflux conditions (70–100°C) to enhance reaction kinetics while avoiding decomposition .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography .
Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?
Methodological Answer:
- NMR:
- ¹H NMR: Aromatic protons appear as multiplets (δ 6.8–7.5 ppm). The methylamino group (–NHCH₃) shows a singlet at δ 2.8–3.2 ppm .
- ¹³C NMR: Carbonyl (C=O) resonance at δ 190–200 ppm; aromatic carbons in δ 110–150 ppm .
- IR: Strong C=O stretch at ~1680 cm⁻¹; N–H stretch (amine) at ~3300 cm⁻¹ .
- MS: Molecular ion peak (M⁺) consistent with the molecular formula C₁₀H₁₁NO, with fragmentation patterns confirming substituent positions .
Q. What are the common chemical reactions of this compound, and how are they leveraged in derivatization?
Methodological Answer:
- Oxidation: The α,β-unsaturated ketone undergoes epoxidation with peracids (e.g., mCPBA) to form epoxide derivatives for biological screening .
- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding saturated ketones for stability studies .
- Nucleophilic Addition: Grignard reagents add to the carbonyl group, enabling alkyl/aryl chain extensions .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to simulate interactions with target receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with the methylamino group and π-π stacking of the aromatic ring .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design potent analogs .
- MD Simulations: Assess binding stability over 100-ns trajectories to prioritize candidates for synthesis .
Q. How do contradictory spectral data for this compound derivatives arise, and how can they be resolved?
Methodological Answer:
- Source of Contradictions:
- Tautomerism in solution (e.g., keto-enol equilibria) alters NMR/IR profiles .
- Impurities from incomplete purification (e.g., residual solvents) skew MS data .
- Resolution Strategies:
- Use deuterated solvents (DMSO-d₆) to stabilize tautomers for consistent NMR readings .
- Validate purity via elemental analysis or high-resolution MS .
Q. What methodologies evaluate the antioxidant potential of this compound in vitro and in vivo?
Methodological Answer:
- In Vitro:
- In Vivo:
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies for this compound in neuropharmacology?
Methodological Answer:
- Dose Range: Test 0.1–100 μM in neuronal cell lines (e.g., SH-SY5Y) to establish EC₅₀/IC₅₀ .
- Controls: Include vehicle (DMSO ≤0.1%) and positive controls (e.g., donepezil for acetylcholinesterase inhibition) .
- Endpoint Assays: Measure cAMP levels (ELISA) or calcium flux (Fluo-4 AM) to quantify receptor modulation .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity .
- Sensitivity Analysis: Exclude outliers (Grubbs’ test) or low-quality datasets (e.g., those lacking proper controls) .
- Machine Learning: Apply clustering algorithms (k-means) to identify subgroups with consistent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
